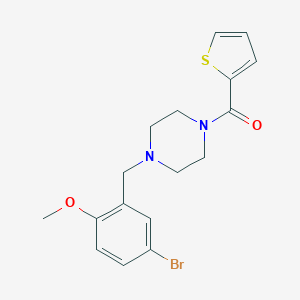
3-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperazine ring substituted with an ethyl group and a propanamide chain attached to a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)propanamide typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the ethyl group. The next step involves the attachment of the propanamide chain to the piperazine ring. Finally, the methylphenyl group is introduced to complete the synthesis. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-ethyl-1-piperazinyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione
- (4-Ethyl-1-piperazinyl)(3-hydroxy-4-methylphenyl)methanone
- (4-Ethyl-1-piperazinyl)(4-methylphenyl)methanone
Uniqueness
3-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)propanamide is unique due to its specific structural features, such as the combination of the piperazine ring with the propanamide chain and the methylphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H25N3O |
|---|---|
Peso molecular |
275.39 g/mol |
Nombre IUPAC |
3-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C16H25N3O/c1-3-18-10-12-19(13-11-18)9-8-16(20)17-15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3,(H,17,20) |
Clave InChI |
YWBDETADHUIETM-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C |
SMILES canónico |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)
![1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248461.png)

![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)
![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)

![1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine](/img/structure/B248475.png)
![1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3,5-DIMETHOXYBENZOYL)PIPERAZINE](/img/structure/B248476.png)
METHANONE](/img/structure/B248477.png)
![2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B248479.png)


